molecular formula C12H12N2S B2386193 5-(Phenylthio)benzene-1,3-diamine CAS No. 245652-64-6

5-(Phenylthio)benzene-1,3-diamine

Cat. No.: B2386193
CAS No.: 245652-64-6
M. Wt: 216.3
InChI Key: HNTINUIMKOOHJJ-UHFFFAOYSA-N
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Description

5-(Phenylthio)benzene-1,3-diamine: is an organic compound with the molecular formula C12H12N2S and a molecular weight of 216.30 g/mol . It is characterized by the presence of a phenylthio group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 3 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylthio)benzene-1,3-diamine typically involves the reaction of 5-nitro-2-(phenylthio)aniline with reducing agents. The nitro group is reduced to an amino group under controlled conditions. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(Phenylthio)benzene-1,3-diamine involves its interaction with various molecular targets, including enzymes and proteins. The phenylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 5-(Phenylsulfonyl)benzene-1,3-diamine
  • 5-(Phenylthio)benzene-1,4-diamine
  • 5-(Phenylthio)benzene-1,2-diamine

Uniqueness: 5-(Phenylthio)benzene-1,3-diamine is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and interaction with other molecules. The presence of the phenylthio group also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-phenylsulfanylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTINUIMKOOHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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